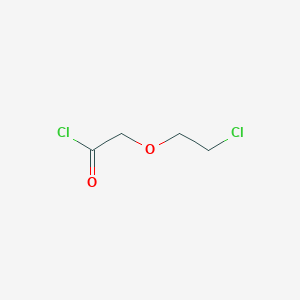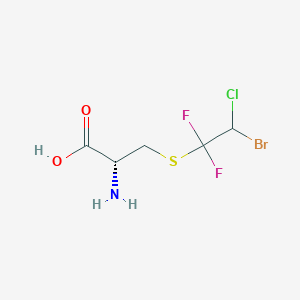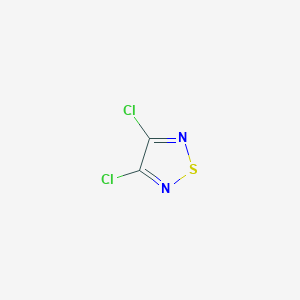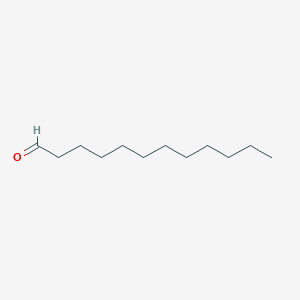
2-(2-Chloroethoxy)acetyl Chloride
Vue d'ensemble
Description
“2-(2-Chloroethoxy)acetyl Chloride” is a compound with the molecular formula C4H6Cl2O2 . It appears as a light yellow oil .
Molecular Structure Analysis
The molecular weight of “2-(2-Chloroethoxy)acetyl Chloride” is 156.99 g/mol . The InChI string representation of its structure is InChI=1S/C4H6Cl2O2/c5-1-2-8-3-4 (6)7/h1-3H2 . The compound has a topological polar surface area of 26.3 Ų .
Physical And Chemical Properties Analysis
“2-(2-Chloroethoxy)acetyl Chloride” has a molecular weight of 156.99 g/mol . It has a XLogP3-AA value of 1.2, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It has 4 rotatable bonds . The exact mass of the compound is 155.9744848 g/mol .
Applications De Recherche Scientifique
1. Chemical Reactions and Synthesis
2-(2-Chloroethoxy)acetyl Chloride has been studied in various chemical reactions. For instance, it undergoes redistribution of phosphorus-attached alkoxyls upon vacuum distillation and reacts with elimination of alkyl chloride when heated (Khairullin & Sobchuk, 1963). Furthermore, it is a key component in the synthesis of differently N-protected glucopyranosyl chlorides, used in the synthesis of diosgenyl glucopyranoside (Bednarczyk et al., 2013).
2. Photodissociation and Photochemical Reactions
Photodissociation studies of acetyl chloride, which shares a structural similarity with 2-(2-Chloroethoxy)acetyl Chloride, reveal insights into chlorine atom photofragments and the formation of CH3 and CO as primary photoproducts (Deshmukh & Hess, 1994). Additionally, studies on photochemical reactions among chlorine, nitrogen dioxide, and formaldehyde have demonstrated the formation of various compounds like O3, CO, HNO3, and others, indicating the reactive nature of such chlorinated compounds in photochemical environments (Hanst, 1977).
3. Application in Acylation Reactions
2-(2-Chloroethoxy)acetyl Chloride is also significant in acylation reactions. For instance, acetyl chloride, which can be seen as a related compound, has been used effectively for the attachment to azaindoles and other substrates, showcasing the versatility of chloroacetyl compounds in organic synthesis (Zhang et al., 2002).
Safety And Hazards
“2-(2-Chloroethoxy)acetyl Chloride” is classified as a hazardous compound. It is highly flammable and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It should be stored in a dry, cool, and well-ventilated place .
Propriétés
IUPAC Name |
2-(2-chloroethoxy)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O2/c5-1-2-8-3-4(6)7/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSGMUHVJLAAAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597712 | |
| Record name | (2-Chloroethoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroethoxy)acetyl Chloride | |
CAS RN |
39229-33-9 | |
| Record name | 2-(2-Chloroethoxy)acetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39229-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloroethoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















